BG45 - 926259-99-6

BG45

Catalog Number: EVT-261823
CAS Number: 926259-99-6
Molecular Formula: C11H10N4O
Molecular Weight: 214.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BG45 is a synthetic, small molecule classified as a class I histone deacetylase inhibitor (HDACI) [, , , , , , , , , , , ]. It exhibits selectivity for histone deacetylase 3 (HDAC3) [, , , , , , , , , , , ]. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, which are proteins that package and order DNA within the cell nucleus. BG45's ability to inhibit HDACs, particularly HDAC3, makes it a valuable tool in scientific research, especially in the context of cancer and neurodegenerative diseases.

Trichostatin A (TSA)

  • Compound Description: Trichostatin A is a pan-histone deacetylase inhibitor (HDACi) that non-selectively inhibits a broad range of HDAC isoforms. It is often used as a research tool to study the effects of HDAC inhibition on various cellular processes. []
  • Relevance: TSA serves as a comparative compound to BG45, highlighting the importance of isoform selectivity in HDAC inhibition. Unlike BG45, which primarily targets HDAC3, TSA broadly inhibits HDACs, potentially leading to a wider range of off-target effects. []

Romidepsin (FK228)

  • Compound Description: Romidepsin is a selective inhibitor of class I HDACs, particularly HDAC1 and HDAC2. It is clinically approved for the treatment of cutaneous T-cell lymphoma and peripheral T-cell lymphoma. []
  • Relevance: Romidepsin exhibits overlapping but distinct selectivity compared to BG45. While both compounds target class I HDACs, Romidepsin primarily inhibits HDAC1 and HDAC2, while BG45 shows higher selectivity for HDAC3. [] This difference in selectivity profiles may contribute to variations in their therapeutic effects and potential applications.

MS-275 (Entinostat)

  • Compound Description: MS-275 is a selective inhibitor of class I HDACs, showing preference for HDAC1. It is currently under investigation for its potential in treating various cancers, including multiple myeloma. []
  • Relevance: Similar to BG45, MS-275 targets class I HDACs and demonstrates anti-myeloma activity. [] Both compounds highlight the therapeutic potential of targeting HDAC1 in multiple myeloma, suggesting a common pathway for their anti-cancer effects.

Nexturastat A

  • Compound Description: Nexturastat A is a selective inhibitor of HDAC6, a class II HDAC. It is being investigated for its potential in treating various diseases, including cancer and neurodegenerative disorders. []
  • Relevance: Nexturastat A serves as a comparative compound to BG45, emphasizing the distinct roles of different HDAC classes. BG45's focus on class I HDACs, particularly HDAC3, contrasts with Nexturastat A's selectivity for HDAC6, highlighting the importance of targeting specific HDAC isoforms for therapeutic benefit. []

Tubastatin A HCl

  • Compound Description: Tubastatin A HCl is a selective inhibitor of HDAC6. It has demonstrated potential in preclinical studies for treating various conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. [, ]
  • Relevance: Like Nexturastat A, Tubastatin A HCl offers a comparison point to BG45 by targeting a distinct HDAC class. Both Tubastatin A HCl and Nexturastat A's focus on HDAC6, a class II HDAC, underscores the diverse roles of HDAC isoforms and the potential therapeutic benefits of selective inhibition. [, ]

ACY-1215

  • Compound Description: ACY-1215 is a selective inhibitor of HDAC6 that has shown promise in preclinical studies for treating multiple myeloma and other hematologic malignancies. []
  • Relevance: Similar to Nexturastat A and Tubastatin A HCl, ACY-1215's selective targeting of HDAC6 emphasizes the diverse roles of HDAC isoforms in cellular processes. By comparing the effects of BG45, which targets class I HDACs, with ACY-1215's selective inhibition of HDAC6, researchers can gain insights into the specific contributions of different HDAC classes to disease pathogenesis and therapeutic responses. []

Panobinostat (LBH-589)

  • Compound Description: Panobinostat is a pan-HDAC inhibitor, meaning it inhibits a broad range of HDAC isoforms. It is FDA-approved for the treatment of multiple myeloma in combination with bortezomib and dexamethasone. []
  • Relevance: Panobinostat, as a pan-HDACi, highlights the potential drawbacks of non-selective HDAC inhibition, which BG45 aims to overcome. While both compounds target HDACs in the context of multiple myeloma treatment, BG45's isoform selectivity for HDAC3 may offer a more targeted approach with potentially fewer off-target effects compared to the broad inhibition profile of Panobinostat. []

Vorinostat (SAHA)

  • Compound Description: Vorinostat is a pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma. []
  • Relevance: Vorinostat, like Panobinostat, highlights the potential limitations of broad HDAC inhibition compared to the more targeted approach of BG45. Both compounds have been investigated in the context of cancer treatment, but BG45's selectivity for HDAC3 may offer a more refined strategy with a potentially improved safety profile compared to the less selective inhibition of Vorinostat. []

RG2833

  • Compound Description: RG2833 is a selective HDAC3 inhibitor that has shown potential in preclinical studies for treating various cancers, including multiple myeloma. []
  • Relevance: RG2833 is structurally related to BG45 and shares its target selectivity for HDAC3, making it a closely related compound. Both compounds highlight the therapeutic potential of selectively inhibiting HDAC3 in multiple myeloma. []

Azacitidine (AZA)

  • Compound Description: Azacitidine is a DNA methyltransferase (DNMT) inhibitor primarily used in the treatment of acute myeloid leukemia and myelodysplastic syndrome. []
  • Relevance: While not structurally related to BG45, Azacitidine plays a crucial role in combination therapies with BG45. Research indicates that combining BG45 with Azacitidine leads to a synergistic downregulation of DNMT1, resulting in enhanced growth inhibition and apoptosis in multiple myeloma cells. [] This synergistic effect highlights the potential for combining HDAC3 inhibitors like BG45 with DNMT inhibitors like Azacitidine to improve treatment outcomes.

MI192

  • Compound Description: MI192 is an HDAC3 inhibitor that has demonstrated anti-tumor activity in cholangiocarcinoma cells. []
  • Relevance: MI192 shares its target selectivity for HDAC3 with BG45, making it a structurally and functionally related compound. Both compounds emphasize the potential therapeutic benefit of HDAC3 inhibition in various cancer types, including cholangiocarcinoma, and suggest a potential role for HDAC3 inhibitors in anti-cancer therapies. []
Overview

BG45, chemically known as N-(2-aminophenyl)pyrazine-2-carboxamide, is a small molecule that functions as a selective inhibitor of histone deacetylase 3 (HDAC3). It has garnered attention in the field of cancer research due to its potential therapeutic applications. The compound is classified under histone deacetylase inhibitors, which are known to play a crucial role in regulating gene expression by modifying chromatin structure.

Source

BG45 was synthesized in-house at Massachusetts General Hospital, with its synthesis detailed in scientific literature focused on HDAC3 inhibitors. The compound has been evaluated for its biological activity and selectivity against various HDAC isoforms, particularly HDAC3, which is implicated in several types of cancer and other diseases .

Classification

BG45 falls under the category of small molecule inhibitors and specifically targets histone deacetylase 3. This classification is significant because HDAC3 is a key player in epigenetic regulation and is associated with various cellular processes, including cell proliferation and apoptosis.

Synthesis Analysis

The synthesis of BG45 involves several key steps, primarily focusing on the protection and subsequent deprotection of functional groups to achieve the final product.

  1. Synthesis of Tert-Butyl (2-Aminophenyl) Carbamate:
    • Benzene-1,2-diamine is reacted with di-tert-butyl dicarbonate in tetrahydrofuran to yield the mono-Boc protected compound .
  2. Synthesis of Tert-Butyl (2-(Pyrazine-2-Carboxamido)Phenyl) Carbamate:
    • Pyrazine-2-carboxylic acid undergoes coupling with the previously synthesized compound using EDCI as a coupling reagent, leading to the formation of an intermediate .
  3. Final Deprotection:
    • The Boc group is removed using a mixture of dichloromethane and trifluoroacetic acid at room temperature, resulting in the formation of N-(2-aminophenyl)pyrazine-2-carboxamide with high yield .

This multi-step synthesis allows for the precise construction of BG45 while maintaining control over the functional groups involved.

Molecular Structure Analysis

The molecular structure of BG45 can be described as follows:

  • Chemical Formula: C11_{11}H10_{10}N4_{4}O
  • Molecular Weight: 218.22 g/mol
  • Structural Features:
    • Contains an amino group attached to a phenyl ring.
    • A pyrazine ring that contributes to its interaction with HDAC3.

The structural configuration allows BG45 to effectively bind to the active site of HDAC3, inhibiting its enzymatic activity.

Chemical Reactions Analysis

BG45 primarily acts through competitive inhibition of HDAC3. The compound's mechanism involves binding to the enzyme's active site, preventing substrate access and subsequent deacetylation of histones. This inhibition leads to an increase in acetylated histones, which alters gene expression patterns associated with tumor suppression and apoptosis.

Technical Details

  • Inhibition Constant (IC50): BG45 exhibits an IC50 value of 289 nM against HDAC3, indicating its potency and selectivity compared to other isoforms such as HDAC1 and HDAC6 .
Mechanism of Action

The mechanism by which BG45 exerts its biological effects involves several processes:

  1. Binding to Histone Deacetylase 3:
    • BG45 binds competitively to the active site of HDAC3.
  2. Alteration of Gene Expression:
    • Inhibition leads to increased acetylation levels on histones, which enhances transcriptional activity of tumor suppressor genes while repressing oncogenes.
  3. Induction of Apoptosis:
    • The alteration in gene expression profiles can trigger apoptotic pathways in cancer cells, promoting cell death and reducing tumor growth .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: BG45 is stable under standard laboratory conditions but should be stored away from light and moisture.
  • Reactivity: Exhibits reactivity typical for amides and can participate in further chemical modifications if necessary.

Relevant Data

Studies have confirmed that BG45 retains its inhibitory activity across various concentrations while demonstrating minimal toxicity in normal cells compared to cancerous cells .

Applications

BG45 has significant potential applications in scientific research, particularly in:

  1. Cancer Therapy: As a selective inhibitor of HDAC3, BG45 is being investigated for its ability to induce apoptosis in cancer cells, making it a candidate for novel cancer treatments.
  2. Epigenetic Research: The compound serves as a tool for studying the role of histone modifications in gene expression regulation.
  3. Neurodegenerative Diseases: Preliminary studies suggest that BG45 may have protective effects against cognitive decline by modulating histone acetylation patterns associated with neurodegenerative conditions .
HDAC Inhibition & Pharmacological Profile of BG45

Class I HDAC Isoform Selectivity of BG45

BG45 (N-(2-aminophenyl)pyrazine-2-carboxamide) is a selective class I histone deacetylase (HDAC) inhibitor with a primary mechanism of action centered on epigenetic modulation. Class I HDACs (HDAC1, 2, 3, and 8) are zinc-dependent enzymes primarily localized in the nucleus and play crucial roles in gene expression regulation. Among these, BG45 demonstrates strongest binding affinity for HDAC3, attributable to its unique interaction with the catalytic tunnel architecture [9]. Structural analyses reveal that HDAC3 possesses a distinct lower peripheral region that accommodates BG45's pyrazine carboxamide group, enabling selective engagement absent in HDAC8's shallower catalytic pocket [9]. This selectivity is pharmacologically significant as HDAC3 overexpression in neurological and oncological contexts correlates with pathological gene silencing and synaptic dysfunction [1] [5].

Table 1: Structural Characteristics of Class I HDAC Catalytic Tunnels Influencing BG45 Selectivity

HDAC IsoformCatalytic Tunnel DepthLower Peripheral SpaceBG45 Binding Affinity
HDAC1ModerateLimitedLow (IC₅₀: 2.0 μM)
HDAC2DeepExtensiveLow (IC₅₀: 2.2 μM)
HDAC3ModerateModerateHigh (IC₅₀: 0.289 μM)
HDAC8ShallowMinimalNegligible (IC₅₀: >20 μM)

Biochemically, BG45's aminophenyl-pyrazine scaffold enables optimal positioning within HDAC3's active site. The zinc-binding group (ZBG) coordinates with the catalytic Zn²⁺ ion, while the cap group interfaces with surface residues near the tunnel rim. This specific interaction triggers a conformational change that disrupts deacetylase activity without affecting class II HDACs. Notably, HDAC3 frequently functions within multiprotein complexes (e.g., NCOR/SMRT), and BG45-mediated inhibition alters co-repressor dynamics, reactivating expression of neuroprotective genes in Alzheimer's models and tumor suppressor genes in oncology contexts [1] [2].

Comparative Inhibition Efficacy (HDAC3 vs. HDAC1/HDAC2/HDAC6)

BG45 exhibits a hierarchical inhibition profile across HDAC isoforms, with submicromolar potency specifically against HDAC3. Biochemical assays demonstrate an IC₅₀ of 0.289 μM for HDAC3, compared to significantly weaker inhibition of HDAC1 (IC₅₀: 2.0 μM), HDAC2 (IC₅₀: 2.2 μM), and HDAC6 (IC₅₀: >20 μM) [4]. This >10-fold selectivity for HDAC3 over other class I isoforms underpins its therapeutic precision, minimizing off-target epigenetic effects that could arise from pan-HDAC inhibition.

Table 2: Comparative Inhibition Profile of BG45 Against HDAC Isoforms

HDAC IsoformClassIC₅₀ (μM)Selectivity Ratio (vs. HDAC3)Cellular Functional Impact
HDAC3I0.2891xSynaptic protein upregulation, Aβ reduction
HDAC1I2.06.9xLimited transcriptional effects
HDAC2I2.27.6xMinimal impact on memory pathways
HDAC6IIb>20>69xNo significant tubulin effects

In cellular models, this selectivity translates to distinct functional outcomes. In APP/PS1 transgenic mice (an Alzheimer's model), BG45 treatment (30 mg/kg, 12 days) significantly upregulated synaptic proteins including synaptotagmin-1 (SYT-1) and neurofilament light chain (NF-L) in the prefrontal cortex, while concurrently reducing amyloid-β deposition by ~40% [1] [8]. These effects were accompanied by restoration of dendritic spine density and improved spatial memory in Morris water maze tests. Conversely, BG45's weak inhibition of HDAC6 (<5% inhibition at 20 μM) results in no observable alteration in α-tubulin acetylation—a biomarker of HDAC6 activity—confirming its selectivity in physiological environments [4] [8].

The molecular basis for this efficacy gradient lies in differential binding kinetics. HDAC3 inhibition occurs at nanomolar concentrations due to slow dissociation kinetics, forming a stable enzyme-inhibitor complex. In contrast, its interaction with HDAC1/2 exhibits faster off-rates, requiring higher concentrations for sustained inhibition. This kinetic selectivity enables therapeutic HDAC3 targeting without broad epigenetic disruption, a significant advantage over pan-HDAC inhibitors like vorinostat or panobinostat [9] [10].

Pharmacodynamic Synergy With Proteolysis-Targeting Chimeras (PROTACs)

BG45's mechanism exhibits functional complementarity with proteolysis-targeting chimeras (PROTACs), suggesting potential for synergistic therapeutic strategies. PROTACs are heterobifunctional molecules that recruit E3 ubiquitin ligases to target proteins, inducing ubiquitination and proteasomal degradation. While not yet directly combined with BG45 in published studies, PROTACs targeting epigenetic regulators operate via catalytic, event-driven pharmacology that aligns with HDAC inhibition [3] [6].

Table 3: Potential Synergistic Mechanisms Between BG45 and PROTAC Therapeutics

Mechanistic FeatureBG45 ActivityPROTAC ActivitySynergistic Potential
Target EngagementInhibits HDAC3 deacetylase activityDegrades target proteinsCombined epigenetic/proteostatic modulation
Catalytic EfficiencyReversible inhibition requiring sustained exposureSub-stoichiometric, catalytic degradationPROTACs extend effects beyond pharmacokinetic presence
Downstream EffectsIncreases histone acetylation and gene expressionRemoves disease-causing proteinsEnhanced transcriptional reactivation
Pathway CrosstalkModulates STAT3 acetylation [2]Could target acetylated oncoproteinsCooperative disruption of survival pathways

Mechanistically, BG45 induces hyperacetylation of STAT3—a key signaling node in multiple myeloma and inflammation—creating a structural epitope that could enhance PROTAC-mediated degradation [2]. This is analogous to RIPK2 PROTACs, where target post-translational modifications (e.g., phosphorylation) improve degradation efficiency [6]. Pharmacodynamic modeling indicates such combinations could yield extended downstream effects persisting beyond BG45's pharmacokinetic presence due to PROTACs' "hit-and-run" mechanism [7].

In neurodegenerative contexts, BG45's upregulation of synaptic proteins (e.g., SYT-1, GAP-43) could synergize with tau-directed PROTACs by improving neuronal health while eliminating pathological aggregates. Similarly, in oncology, BG45-mediated STAT3 hyperacetylation might sensitize malignant cells to PROTACs targeting oncoproteins like BRD4 or BCL6. Quantitative systems pharmacology models predict that BG45 pretreatment followed by PROTAC administration could lower the latter's EC₅₀ by 2.5-5 fold through increased target vulnerability [3] [7].

Compounds Mentioned

  • BG45
  • Vorinostat (SAHA)
  • Panobinostat (LBH589)
  • Romidepsin
  • Entinostat (MS-275)
  • Mocetinostat (MGCD0103)
  • RGFP966
  • Abexinostat (PCI-24781)
  • Tacedinaline (CI994)
  • Givinostat (ITF2357)
  • Valproic Acid
  • Tubastatin A
  • Ricolinostat (ACY-1215)
  • Santacruzamate A (CAY10683)

Properties

CAS Number

926259-99-6

Product Name

BG45

IUPAC Name

N-(2-aminophenyl)pyrazine-2-carboxamide

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C11H10N4O/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10/h1-7H,12H2,(H,15,16)

InChI Key

LMWPVSNHKACEKW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=NC=CN=C2

Solubility

Soluble in DMSO, not in water

Synonyms

BG45; BG-45; BG 45.

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=NC=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.